3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Overview
Description
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Preparation begins with 2-aminobenzamide. The compound undergoes cyclization in the presence of formic acid to yield 2,4-dihydroquinazolin-3(2H)-one.
Step 2: Nucleophilic substitution reaction is employed where benzyl bromide reacts with 2,4-dihydroquinazolin-3(2H)-one under basic conditions to give 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one.
Step 3: Condensation reaction occurs when 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one is treated with 2-(3,4-dimethoxyphenyl)ethylamine and propanoic acid anhydride, forming the target compound.
Industrial Production Methods:
Industrial methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent use to enhance yield and purity while ensuring safety and cost-effectiveness. Catalysts may also be employed to accelerate reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: May be oxidized using oxidizing agents like potassium permanganate, potentially forming quinazoline derivatives.
Reduction: Reduction with agents like lithium aluminium hydride could convert the quinazolinone ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings can occur, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, ambient temperature.
Reduction: Lithium aluminium hydride, tetrahydrofuran, reflux.
Substitution: Various halides (e.g., bromobenzene), strong bases (e.g., sodium hydride).
Major Products Formed:
Oxidation may yield quinazoline derivatives.
Reduction may produce less oxidized quinazolinone forms.
Substitution reactions might introduce new functional groups onto the aromatic ring, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: It is used as an intermediate in synthesizing more complex organic molecules, aiding the development of new materials and compounds.
Biology: Its structural features allow it to act as a probe in biochemical assays, aiding the study of enzyme activities and interactions.
Medicine: Potential pharmaceutical applications due to its ability to interact with specific biological targets, contributing to drug discovery and development.
Industry: Utilized in manufacturing specialized chemicals, polymers, and materials with specific properties.
Mechanism of Action
The compound exerts its effects through a mechanism involving the interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core structure allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. Its benzyl and dimethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide: Lacks the dimethoxyphenyl group, offering different binding properties.
N-(2-(3,4-Dimethoxyphenyl)ethyl)propanamide: Lacks the quinazolinone core, affecting its biological activity and applications.
Quinazoline derivatives: Share the quinazolinone core but vary in substituents, influencing their chemical and biological properties.
Uniqueness:
The unique combination of quinazolinone, benzyl, and dimethoxyphenyl groups in 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide grants it distinctive chemical reactivity and biological activity, setting it apart from other compounds in its class.
Properties
CAS No. |
899916-18-8 |
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Molecular Formula |
C28H29N3O5 |
Molecular Weight |
487.556 |
IUPAC Name |
3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
InChI Key |
SPVCNUIOZNWGSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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